(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, commonly referred to as (2E)-3-butenylpyrazole-4-carboxylic acid (BPCA), is a novel class of organic acid. It has been the focus of numerous scientific studies due to its potential applications in many areas, including medical, industrial, and agricultural research. BPCA has been found to possess a variety of biochemical and physiological effects, making it an attractive target for further study.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Farghaly et al. (2001) synthesized derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and reported antimicrobial and anti-inflammatory activities. One compound exhibited in vitro antibacterial activity, while two compounds displayed in vivo anti-inflammatory potency in rats (Farghaly, Soliman, El Semary, & Rostom, 2001).
Anticonvulsant Applications
Bhandari, Tripathi, and Saraf (2013) synthesized a series of new 2-pyrazoline derivatives, including 3-(substituted-phenyl)-1-pyridin-2-yl-propenones, which showed appreciable activity in anticonvulsant tests (Bhandari, Tripathi, & Saraf, 2013).
ACE Inhibitory Applications
Kantevari et al. (2011) investigated the ACE inhibitory activity of novel chalcones and pyrazoles derived from 2-butyl-4-chloro-1-methylimidazole, finding that several compounds had significant ACE inhibitory effects, with three chalcones being identified as most active (Kantevari, Addla, Bagul, Sridhar, & Banerjee, 2011).
properties
IUPAC Name |
(E)-3-(1-but-3-enylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h2,4-5,7-8H,1,3,6H2,(H,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRCZJSLQXECP-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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